
1-Methylindole
Overview
Description
1-Methylindole is an organic compound with the chemical formula C₉H₉N. It is a derivative of indole, where a methyl group is attached to the nitrogen atom. This compound appears as a deep yellow viscous liquid with a very strong and unpleasant odor. It is known for its irritating and potentially toxic properties .
Preparation Methods
1-Methylindole can be synthesized through several methods:
From Indole: One common method involves the methylation of indole. Another approach uses methyl p-toluenesulfonate and anhydrous sodium carbonate in boiling xylene.
From Pyruvic Acid: Another method involves the reaction of the as-methylphenylhydrazone of pyruvic acid with sodium amide or sodium hydride.
Industrial Production: Industrially, this compound can be produced by the action of methyl sulfate on indole that has been treated with sodium amide in liquid ammonia.
Chemical Reactions Analysis
1-Methylindole undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different derivatives.
Common Reagents and Conditions: Typical reagents include methyl iodide, sodium hydride, methyl p-toluenesulfonate, and anhydrous sodium carbonate.
Scientific Research Applications
Hydrogen Storage
Liquid Organic Hydrogen Carrier (LOHC) Systems
1-Methylindole is being investigated as a component in Liquid Organic Hydrogen Carrier systems. Research indicates that it exhibits improved stability compared to indole during hydrogenation and dehydrogenation processes. The thermodynamic properties of this compound suggest that it can effectively store hydrogen with a favorable enthalpy of reaction estimated at approximately +55.6 kJ mol(H2)−1 under standard conditions. This stability makes it a promising candidate for onboard hydrogen storage applications, where maintaining the integrity of the carrier during cycles of hydrogenation and dehydrogenation is crucial .
Pharmaceutical Applications
Biological Activity
this compound has been shown to possess various biological activities, making it a valuable compound in pharmaceutical research. It is noted for its role as a precursor in the synthesis of several biologically active compounds, including anticancer agents and inhibitors for various kinases. Specifically, it has been utilized in the development of non-receptor tyrosine kinase inhibitors, which are critical in cancer therapy .
Anticancer Properties
The compound's derivatives have been explored for their efficacy against different cancer cell lines. Indole derivatives, including this compound, have demonstrated significant activity against various types of cancer, highlighting their importance in drug development . Additionally, studies have indicated that certain modifications to the indole structure can enhance its anticancer properties, making this compound a focal point for ongoing research.
Chemical Research
Electron-Donor-Acceptor Complexes
In chemical studies, this compound serves as an important component for investigating electron-donor-acceptor complexes. Its ability to form stable complexes with other molecules is crucial for understanding fundamental chemical interactions and developing new materials .
Synthesis of Indole Derivatives
The compound is also used in synthetic chemistry as a building block for creating more complex indole derivatives. These derivatives have applications across various fields, including medicinal chemistry and materials science. The versatility of this compound allows chemists to explore new synthetic pathways and develop innovative compounds with tailored properties .
Case Studies
Mechanism of Action
The mechanism of action of 1-Methylindole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Methylindole can be compared with other methylindole derivatives:
2-Methylindole: Similar in structure but with the methyl group attached to the second carbon atom of the indole ring.
3-Methylindole:
5-Methylindole: Another derivative with the methyl group on the fifth carbon atom.
7-Methylindole: Features the methyl group on the seventh carbon atom.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.
Biological Activity
1-Methylindole (1-MI) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is an indole derivative characterized by a methyl group at the first position of the indole ring. Its chemical formula is , and it is known for its role as a ligand in various biological systems.
This compound exhibits its biological effects primarily through interactions with specific receptors and pathways:
- Aryl Hydrocarbon Receptor (AhR) Modulation : Research indicates that this compound can act as an agonist or antagonist of the AhR, influencing the expression of cytochrome P450 enzymes such as CYP1A1, which are involved in drug metabolism and detoxification processes .
- Antimicrobial Activity : Studies have shown that this compound derivatives, particularly this compound-2-carboxylic acid, exhibit significant antimicrobial properties against various pathogens, including Candida albicans and Escherichia coli. These compounds inhibit biofilm formation and hyphal development, thereby enhancing survival rates in infected models .
Biological Activities
The following sections detail various biological activities associated with this compound:
Antimicrobial Activity
This compound and its derivatives have been evaluated for their antimicrobial effects. The following table summarizes key findings from relevant studies:
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This activity is mediated through the inhibition of pathways involving COX-2 and lipoxygenase enzymes .
Antioxidant Properties
The antioxidant capacity of this compound has been demonstrated through various assays, including DPPH radical scavenging tests. Compounds derived from this compound have shown promising results in reducing oxidative stress markers in vitro .
Case Studies
Several case studies highlight the potential applications of this compound in therapeutics:
- Case Study on Antifungal Activity : A study evaluated the efficacy of this compound derivatives against fluconazole-resistant strains of Candida albicans. Results indicated that these compounds significantly reduced biofilm formation and enhanced nematode survival in infected models .
- Toxicological Assessment : Another study assessed the toxicological profile of this compound, indicating low toxicity levels at therapeutic doses. This suggests its potential as a safe therapeutic agent when used appropriately .
Q & A
Basic Research Questions
Q. What are the validated synthesis protocols for 1-Methylindole, and how do reaction conditions influence yield and purity?
The synthesis of this compound via the Potts and Saxton method involves cyclization of the α-methylphenylhydrazone of pyruvic acid under alkaline conditions (e.g., sodium amide in liquid ammonia). Critical factors include maintaining anhydrous conditions and controlled temperature to avoid side reactions like decomposition into skatole derivatives. Post-synthesis purification via distillation or recrystallization is essential to achieve >97% purity. Yield optimization (typically 60-70%) requires precise stoichiometry and exclusion of moisture . Safety protocols, such as ventilation during ammonia handling and inert gas use during distillation, are mandatory due to the compound’s sensitivity to light and oxidative degradation .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methyl group at N1 versus C3).
- GC-MS or HPLC for purity assessment, with retention time comparisons against commercial standards.
- UV-Vis spectroscopy to monitor photostability, as this compound degrades under prolonged UV exposure.
- Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C under inert atmospheres).
Refer to established protocols in organic synthesis journals for reproducibility .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
this compound is a skin/respiratory irritant and light-sensitive. Key safety measures:
- Use fume hoods during synthesis and handling.
- Store in amber vials under nitrogen at –20°C to prevent oxidation.
- Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions.
Emergency protocols include immediate flushing of eyes with water (15+ minutes) and using activated carbon for spill containment .
Advanced Research Questions
Q. How does this compound’s electronic structure influence its reactivity as a nucleophile in anti-Michael reactions?
In anti-Michael reactions, this compound’s nucleophilicity arises from its electron-rich indole ring, with the N1-methyl group enhancing steric accessibility. Computational studies (e.g., DFT) reveal that the methyl group lowers the energy barrier for nucleophilic attack by stabilizing transition states via hyperconjugation. Experimental validation involves kinetic assays comparing substitution patterns (e.g., this compound vs. 1-Ethylindole) to quantify steric/electronic effects .
Q. What analytical methods resolve contradictions in reported reaction outcomes involving this compound?
Discrepancies in reaction yields or byproduct profiles often stem from:
- Trace moisture in solvents (use Karl Fischer titration to verify <50 ppm H₂O).
- Photodegradation during prolonged reactions (monitor via in-situ UV-Vis or LC-MS).
- Catalyst impurities (e.g., residual silver in AgBF₄-mediated reactions; quantify via ICP-MS).
Systematic replication studies with controlled variables (e.g., inert atmosphere vs. ambient conditions) are critical .
Q. How can researchers design experiments to probe this compound’s role in supramolecular interactions?
To study host-guest complexes (e.g., with TNT derivatives), employ:
- NMR titration to calculate association constants (Ka) via chemical shift perturbations.
- X-ray crystallography to resolve binding geometries.
- Isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).
Contrast results with unsubstituted indole to isolate methyl group contributions .
Q. What computational strategies predict this compound’s behavior in catalytic systems?
Use molecular docking and MD simulations to model interactions in enzyme active sites (e.g., cytochrome P450). Parameterize force fields using experimental spectral data (IR/Raman). Validate predictions via kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹³C-methyl groups) .
Q. How do analytical techniques like targeted metabolomics improve detection of this compound derivatives in complex matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MRM (multiple reaction monitoring) enables quantification in biological samples. Optimize extraction using SPE cartridges (C18 phase) and ion-pairing agents (e.g., heptafluorobutyric acid) to enhance sensitivity (LOD <1 ng/mL). Cross-validate with GC-MS to address matrix interference .
Q. Methodological Guidelines
- Experimental Design : Include control reactions (e.g., indole as a substrate) and triplicate trials to assess reproducibility .
- Data Interpretation : Use statistical tools (e.g., ANOVA for yield comparisons) and report confidence intervals .
- Ethical Compliance : Adhere to chemical safety protocols and declare conflicts of interest in publications .
Properties
IUPAC Name |
1-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRHMMGNCXNXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060534 | |
Record name | 1H-Indole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a stench; [Alfa Aesar MSDS] | |
Record name | 1-Methylindole | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | 1-Methylindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10210 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
603-76-9 | |
Record name | 1-Methylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYLINDOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212534 | |
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Record name | 1H-Indole, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060534 | |
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Record name | 1-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.143 | |
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Record name | 1-METHYLINDOLE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H698ROJ5F | |
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Retrosynthesis Analysis
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